molecular formula C24H32N2O2 B325142 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide

4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide

Cat. No.: B325142
M. Wt: 380.5 g/mol
InChI Key: NQTNVWFRKGDOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of tert-butyl groups and benzamide functionalities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide typically involves multiple steps, starting with the preparation of 4-tert-butylbenzoyl chloride. This intermediate is synthesized through the reaction of 4-tert-butylbenzoic acid with thionyl chloride. The resulting 4-tert-butylbenzoyl chloride is then reacted with 2-aminoethylamine to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like aluminum chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzoyl chloride
  • 4-tert-Butylbenzoic acid
  • 4-tert-Butylbenzyl chloride

Uniqueness

4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide is unique due to its dual presence of tert-butyl groups and benzamide functionalities. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide

InChI

InChI=1S/C24H32N2O2/c1-23(2,3)19-11-7-17(8-12-19)21(27)25-15-16-26-22(28)18-9-13-20(14-10-18)24(4,5)6/h7-14H,15-16H2,1-6H3,(H,25,27)(H,26,28)

InChI Key

NQTNVWFRKGDOIW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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